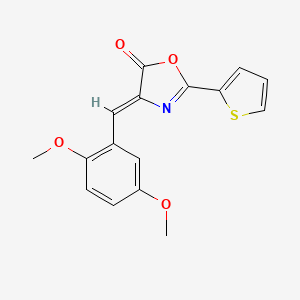

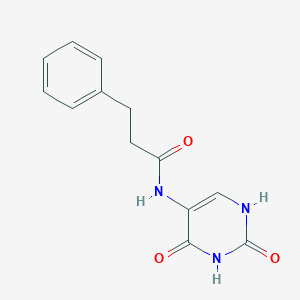

![molecular formula C13H10BrN3O2 B5545963 N-[2-(aminocarbonyl)phenyl]-5-bromonicotinamide](/img/structure/B5545963.png)

N-[2-(aminocarbonyl)phenyl]-5-bromonicotinamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound "N-[2-(aminocarbonyl)phenyl]-5-bromonicotinamide" falls into a category of chemical entities that have been explored for various chemical and biological properties. While the direct literature on this compound is scarce, related research on nicotinamide derivatives and bromonicotinamide compounds suggests a broader interest in their synthesis, molecular structure, and potential applications in fields like medicinal chemistry and materials science.

Synthesis Analysis

Research on related compounds, such as nicotinamide derivatives and bromonicotinamide, typically involves multi-step synthesis procedures, where bromination and amide formation are key steps. For instance, the synthesis of 5-nitronicotinamide and its analogues from 5-bromonicotinoyl chloride through treatment with ammonia followed by oxidation, showcases a methodology that could potentially be adapted for synthesizing compounds like "N-[2-(aminocarbonyl)phenyl]-5-bromonicotinamide" (Morisawa et al., 1977).

Molecular Structure Analysis

Crystal structure analyses of related compounds provide insights into the geometric configurations, bond lengths, and molecular orientations that could be indicative of the structural characteristics of "N-[2-(aminocarbonyl)phenyl]-5-bromonicotinamide". For example, studies on the crystal structures of related bromonicotinamide derivatives highlight the importance of X-ray diffraction methods in determining molecular geometry and intermolecular interactions (Jethmalani et al., 1996).

Chemical Reactions and Properties

Bromonicotinamide compounds participate in various chemical reactions, including oxidative decarboxylation and deamination, as studied in the kinetics of oxidation by N-Bromonicotinamide (NBN). Such reactions underscore the reactive nature of bromonicotinamide derivatives, hinting at the potential reactivity of "N-[2-(aminocarbonyl)phenyl]-5-bromonicotinamide" in similar conditions (Pushpalatha & Vivekanandan, 2009).

Physical Properties Analysis

The physical properties of compounds like "N-[2-(aminocarbonyl)phenyl]-5-bromonicotinamide" can be inferred from related studies, focusing on solubility, melting points, and stability. For instance, the solubility behavior of triorganotin bromides in water and other solvents provides insights into the physical characteristics and solubility potential of nicotinamide and bromonicotinamide derivatives (Koten et al., 1978).

Chemical Properties Analysis

The chemical properties, including reactivity with other compounds, stability under various conditions, and potential for participating in complex formation, are crucial for understanding the behavior of "N-[2-(aminocarbonyl)phenyl]-5-bromonicotinamide". Studies on the reactivity of bromonicotinamide derivatives with amino acids and their role in synthesis highlight the chemical versatility of these compounds (Miyagi et al., 1998).

科学的研究の応用

Chemical Synthesis and Modifications

- Synthesis of Anticoccidial Agents : A study on the synthesis and anticoccidial activity of 5-nitronicotinamide and its analogues, including compounds derived from 5-bromonicotinamide, demonstrated significant activity against Eimeria tenella. This research highlights the potential of N-[2-(aminocarbonyl)phenyl]-5-bromonicotinamide derivatives in the development of anticoccidial drugs (Morisawa, Kataoka, Kitano, & Matsuzawa, 1977).

- Protein Modifications : Another application involves the incorporation of N-heterocyclic cations into proteins using derivatives of bromonicotinamide, showcasing a method to manipulate protein structure through chemical modification (McMillan et al., 2007).

Antimicrobial Activity

- Antibacterial Properties : Research on N-Bromonicotinamide, a related compound, revealed it as a novel, stable, and cost-effective oxidant with significant antimicrobial activity against various bacteria, hinting at the potential antibacterial applications of N-[2-(aminocarbonyl)phenyl]-5-bromonicotinamide derivatives (Pushpalatha & Vivekanandan, 2007).

Biochemical Applications

- Chemical Genetics for Apoptosis Induction : Studies on the synthetic retinoid N-(4-hydroxyphenyl)retinamide, similar in structure to N-[2-(aminocarbonyl)phenyl]-5-bromonicotinamide, showed it induces apoptosis in various cancer cell lines, including lymphoid and myeloid malignant cells, suggesting potential research applications in cancer treatment (Delia et al., 1993; di Vinci et al., 1994).

特性

IUPAC Name |

5-bromo-N-(2-carbamoylphenyl)pyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10BrN3O2/c14-9-5-8(6-16-7-9)13(19)17-11-4-2-1-3-10(11)12(15)18/h1-7H,(H2,15,18)(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPWLDVNNMYSNJQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)N)NC(=O)C2=CC(=CN=C2)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10BrN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-bromo-N-(2-carbamoylphenyl)pyridine-3-carboxamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

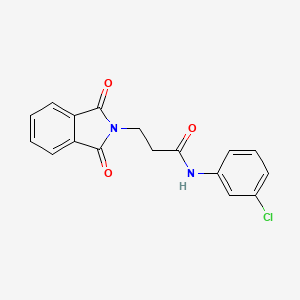

![1-butyl-4-[(3-isopropyl-1-methyl-1H-pyrazol-5-yl)carbonyl]-2-piperazinone](/img/structure/B5545885.png)

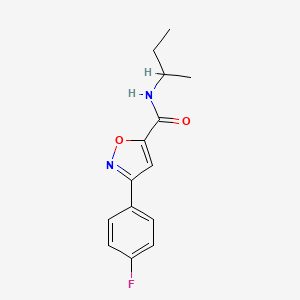

![N-{2-[2-(3-methylphenoxy)ethoxy]-5-nitrobenzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B5545903.png)

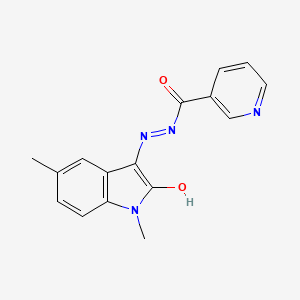

![3-methyl-N-{4-[(6-methyl-3-pyridazinyl)oxy]phenyl}benzamide](/img/structure/B5545917.png)

![N-[(4-ethyl-1,3-thiazol-2-yl)methyl]-8-methoxy-3-chromanecarboxamide](/img/structure/B5545928.png)

![ethyl 4-[(dimethylamino)(3-fluorophenyl)acetyl]-1-piperazinecarboxylate](/img/structure/B5545935.png)

![3-(4-methoxy-3-{[(3-pyridinylmethyl)amino]sulfonyl}phenyl)acrylic acid](/img/structure/B5545943.png)

![2-(2-{[2-(3,4-dihydro-2(1H)-isoquinolinyl)propanoyl]amino}ethyl)-4-methyl-1,3-thiazole-5-carboxylic acid](/img/structure/B5545977.png)

![N-(2-{[6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)cyclopentanecarboxamide](/img/structure/B5545985.png)